

Application Notes: DCZ5418 as a Potent TRIP13 Inhibitor

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Compound of Interest

Compound Name: DCZ5418

Cat. No.: B12374005

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Introduction

DCZ5418 is a novel, cantharidin-derived small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase essential for the spindle assembly checkpoint (SAC) and DNA damage repair pathways.[1][2][3] Overexpression of TRIP13 is implicated in the progression of several cancers, including multiple myeloma, making it a compelling therapeutic target.[4][5] **DCZ5418** demonstrates significant anti-multiple myeloma activity both in vitro and in vivo.[1][3] These application notes provide an overview of the binding affinity of **DCZ5418** to TRIP13 and detailed protocols for its characterization.

Mechanism of Action

TRIP13 functions as a protein-remodeling enzyme that regulates the conformational state of the mitotic checkpoint protein MAD2.[4][6] Specifically, TRIP13, with its cofactor p31comet, facilitates the conversion of the active "closed" conformation of MAD2 (C-MAD2) to the inactive "open" conformation (O-MAD2), a critical step for silencing the spindle assembly checkpoint and allowing mitotic progression.[6][7] By inhibiting the ATPase activity of TRIP13, **DCZ5418** is believed to disrupt this process, leading to mitotic arrest and subsequent apoptosis in cancer cells. Furthermore, inhibition of TRIP13 by related compounds has been shown to perturb the TRIP13/YWHAE complex and suppress the ERK/MAPK signaling pathway.[8]

Data Presentation

The following tables summarize the quantitative data for the binding affinity and cellular activity of **DCZ5418** and a related compound.

Table 1: Binding Affinity of TRIP13 Inhibitors

Compound	Target	Assay	Kd (μM)
DCZ5418	TRIP13	Not Specified	15.3[7]
DCZ0415	TRIP13	Not Specified	57.0[7]

Table 2: Cellular Activity of **DCZ5418** in Multiple Myeloma Cell Lines

Cell Line	IC50 (μM)
H929R	8.47[7]
OCI-My5	4.32[7]
ARP-1	3.18[7]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the binding affinity of **DCZ5418** to TRIP13.

Protocol 1: Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

This protocol outlines the determination of the binding kinetics and affinity of **DCZ5418** to purified human TRIP13 protein using SPR.

Materials:

- Recombinant human TRIP13 protein
- DCZ5418**

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

- Protein Immobilization:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the sensor surface with a 1:1 mixture of EDC and NHS for 7 minutes.
 - Inject recombinant TRIP13 protein (20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
 - Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.
- Binding Analysis:
 - Prepare a dilution series of **DCZ5418** in running buffer (e.g., 0.1 to 100 µM).
 - Inject the **DCZ5418** solutions over the TRIP13-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
 - Inject running buffer alone as a blank for double referencing.
- Surface Regeneration:
 - After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound **DCZ5418**.

- Data Analysis:
 - Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.
 - Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes the validation of **DCZ5418** target engagement with endogenous TRIP13 in a cellular context.

Materials:

- Multiple myeloma cell line (e.g., H929R)
- **DCZ5418**
- DMSO (vehicle control)
- Cell culture medium
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- SDS-PAGE and Western blot reagents
- Anti-TRIP13 antibody
- Anti-GAPDH antibody (loading control)

Procedure:

- Cell Treatment:

- Culture cells to a sufficient density.
- Treat cells with **DCZ5418** at a desired concentration (e.g., 100 μ M) or with DMSO as a vehicle control for 3 hours.
- Heat Treatment:
 - Aliquot the treated cell suspensions into PCR tubes.
 - Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Clarify the lysates by centrifugation to pellet precipitated proteins.
 - Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
- Western Blot Analysis:
 - Normalize the protein concentrations of all samples.
 - Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against TRIP13 and a loading control (e.g., GAPDH).
 - Incubate with the appropriate secondary antibodies and visualize the protein bands.
- Data Analysis:
 - Quantify the band intensities for TRIP13 at each temperature.
 - Plot the relative amount of soluble TRIP13 as a function of temperature for both **DCZ5418**-treated and control samples. A shift in the melting curve to a higher temperature in the presence of **DCZ5418** indicates target engagement.

Protocol 3: ATPase Activity Assay

This protocol details the measurement of TRIP13 ATPase activity and its inhibition by **DCZ5418**.

Materials:

- Recombinant human TRIP13 protein
- **DCZ5418**
- ATP
- Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

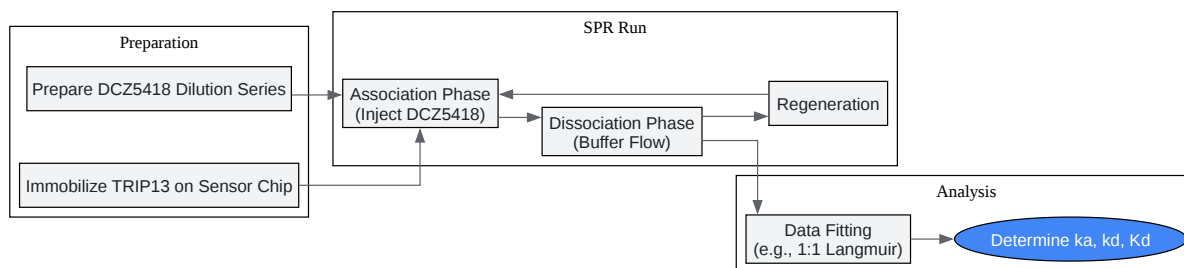
Procedure:

- Assay Setup:
 - Prepare a reaction mixture containing assay buffer, recombinant TRIP13 (e.g., 100 nM), and varying concentrations of **DCZ5418**.
 - Pre-incubate the mixture for 15 minutes at room temperature.
- Initiate Reaction:
 - Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM.
 - Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- ADP Detection:
 - Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.

- Data Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of ATPase activity relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the **DCZ5418** concentration and fit the data to a dose-response curve to determine the IC50 value.

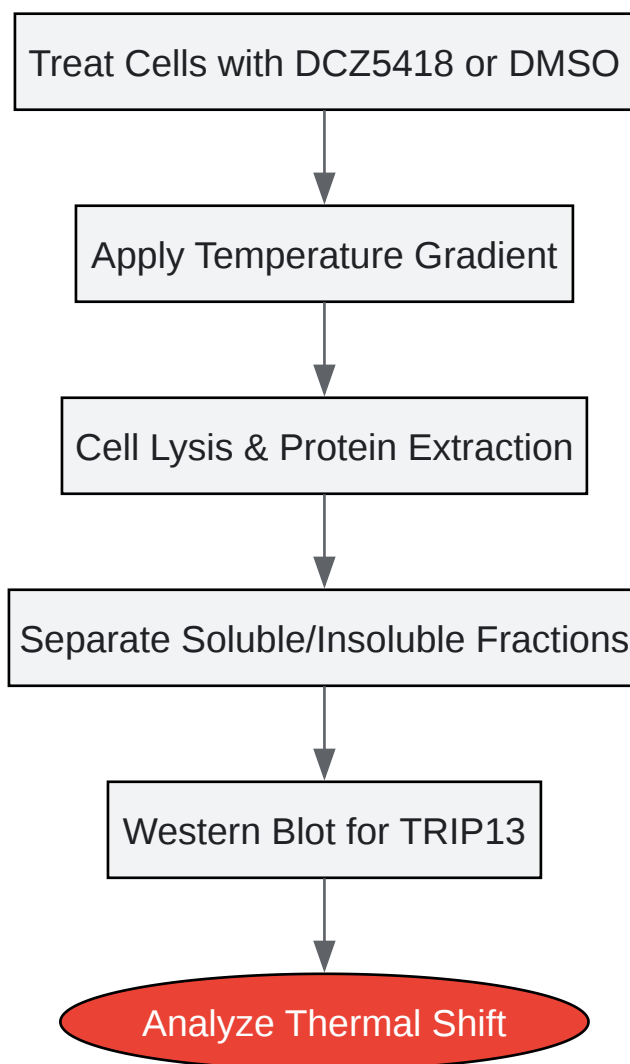
Visualizations

Below are diagrams illustrating the experimental workflows and the proposed signaling pathway affected by **DCZ5418**.



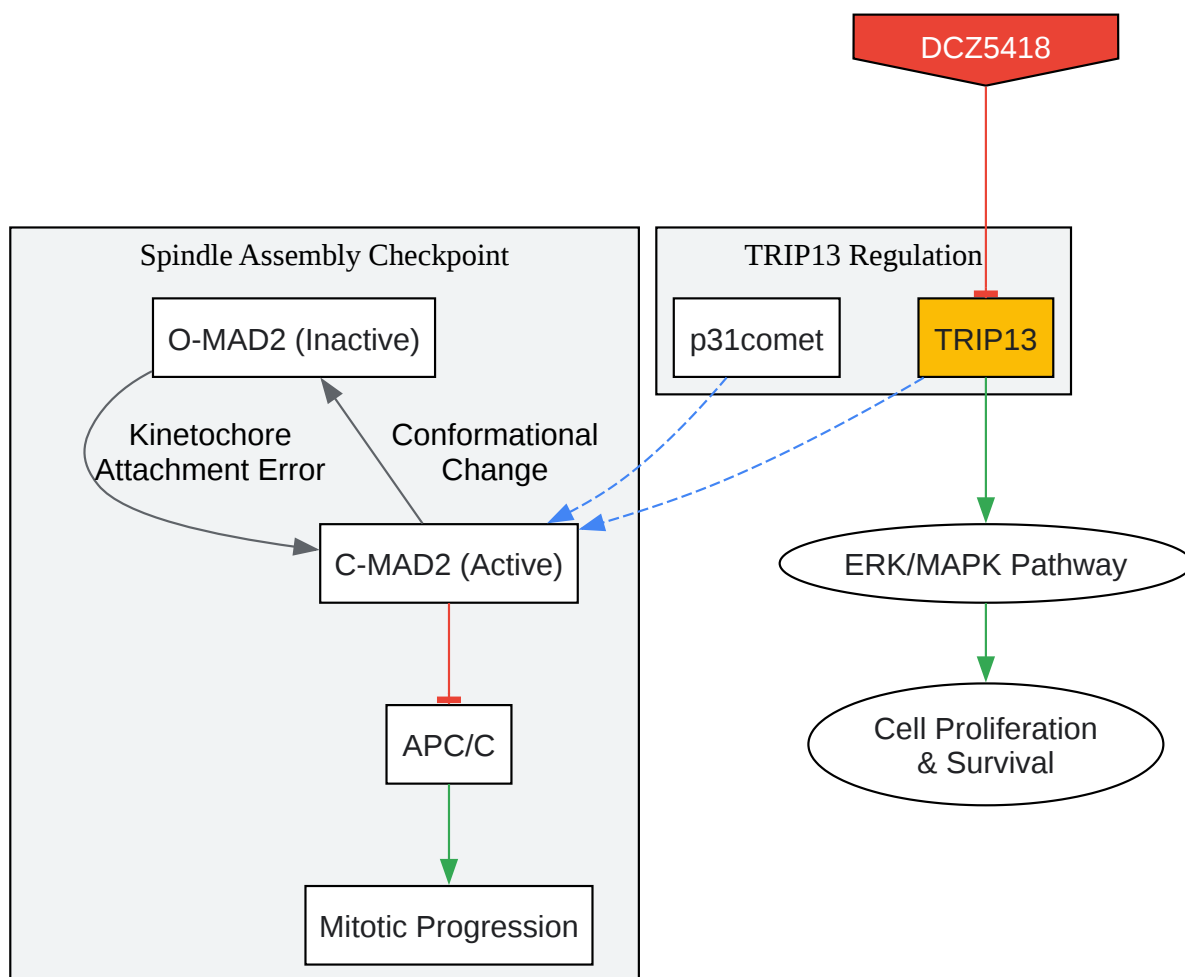
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Caption: Workflow for SPR-based binding affinity analysis.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



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Caption: Proposed signaling pathway of TRIP13 and its inhibition by **DCZ5418**.

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